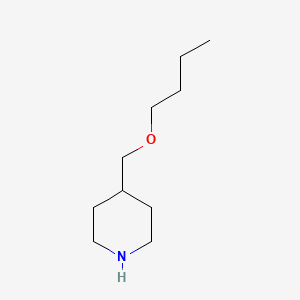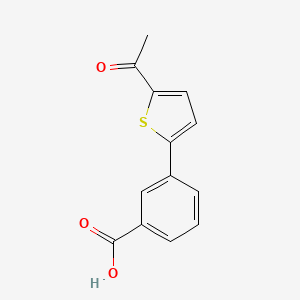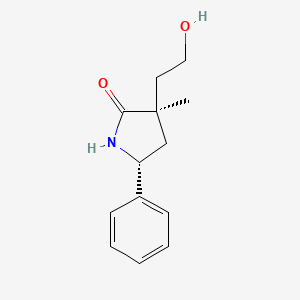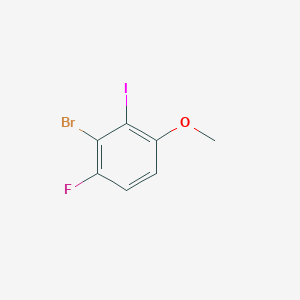
1,3-Bis(3-(trifluoromethyl)-3H-diazirin-3-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(3-(trifluoromethyl)-3H-diazirin-3-yl)benzene is a chemical compound known for its unique structure and properties. It features two trifluoromethyl groups attached to a benzene ring, with each trifluoromethyl group linked to a diazirinyl moiety. This compound is of significant interest in various scientific fields due to its stability and reactivity.
Métodos De Preparación
The synthesis of 1,3-Bis(3-(trifluoromethyl)-3H-diazirin-3-yl)benzene typically involves multiple steps, starting from commercially available precursors. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Análisis De Reacciones Químicas
1,3-Bis(3-(trifluoromethyl)-3H-diazirin-3-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents, leading to the formation of reduced derivatives.
Substitution: The trifluoromethyl groups can participate in substitution reactions, often facilitated by catalysts or specific reagents.
Aplicaciones Científicas De Investigación
1,3-Bis(3-(trifluoromethyl)-3H-diazirin-3-yl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is employed in photoaffinity labeling, a technique used to study protein-ligand interactions by forming covalent bonds upon exposure to light.
Medicine: Research is ongoing to explore its potential in drug development, particularly in the design of novel pharmaceuticals with enhanced stability and reactivity.
Mecanismo De Acción
The mechanism by which 1,3-Bis(3-(trifluoromethyl)-3H-diazirin-3-yl)benzene exerts its effects involves the activation of its diazirinyl groups upon exposure to light. This activation leads to the formation of highly reactive carbene intermediates, which can then interact with nearby molecules to form covalent bonds. These interactions are crucial in applications such as photoaffinity labeling, where the compound is used to study molecular interactions and pathways .
Comparación Con Compuestos Similares
1,3-Bis(3-(trifluoromethyl)-3H-diazirin-3-yl)benzene can be compared with other similar compounds, such as:
1,3-Bis(trifluoromethyl)benzene: Lacks the diazirinyl groups, making it less reactive in photoaffinity labeling applications.
1,3,5-Tris(trifluoromethyl)benzene: Contains an additional trifluoromethyl group, which may alter its reactivity and applications.
1,4-Bis(trifluoromethyl)benzene: The position of the trifluoromethyl groups affects its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of trifluoromethyl and diazirinyl groups, providing a balance of stability and reactivity that is valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C10H4F6N4 |
|---|---|
Peso molecular |
294.16 g/mol |
Nombre IUPAC |
3-(trifluoromethyl)-3-[3-[3-(trifluoromethyl)diazirin-3-yl]phenyl]diazirine |
InChI |
InChI=1S/C10H4F6N4/c11-9(12,13)7(17-18-7)5-2-1-3-6(4-5)8(19-20-8)10(14,15)16/h1-4H |
Clave InChI |
PTWWXEJKTQALAL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C2(N=N2)C(F)(F)F)C3(N=N3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


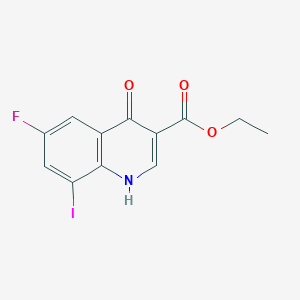

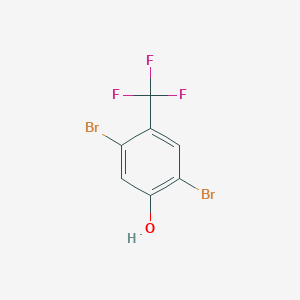


![Methyl 4'-(cyanomethyl)[1,1'-biphenyl]-3-carboxylate](/img/structure/B12853399.png)

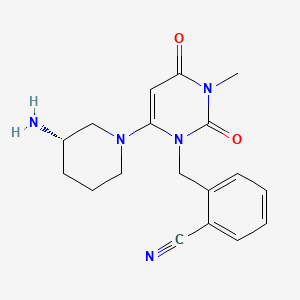
![3-Iodoimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B12853421.png)
